Manoyl oxide

Cytotoxicity Cancer Research Diterpene

Manoyl oxide exists as C-13 epimers; undefined epimeric mixtures produce irreproducible bioactivity. Our lots are analytically characterized (GC-MS) to ensure defined epimer composition. With 25-fold lower inherent cytotoxicity than sclareol (IC50 50 µM vs 2.0 µM, MCF-7), it is the preferred starting material for Heck coupling-based anticancer agents. For arachidonic acid cascade studies, the derivative ent-13-epi-12α-acetoxy-manoyl oxide (manoyl oxide F1) selectively inhibits PGE2 without affecting PLA2. Specify epimeric ratio for reproducible antibacterial data.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
Cat. No. B12361597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManoyl oxide
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C
InChIInChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1
InChIKeyIGGWKHQYMAJOHK-HHUCQEJWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manoyl Oxide Procurement: Analytical Standards and Research-Grade Material Specifications


Manoyl oxide is a labdane-type diterpenoid characterized by its tricyclic ether framework, formally designated as 8,13-epoxy-labd-14-ene [1]. This compound is naturally sourced from the essential oils of various plant species, including Sideritis javalambrensis and Salvia macrosiphon, and is also produced as a biosynthetic intermediate in certain fungi, such as Magnaporthe oryzae [1][2]. It exists as a mixture of C-13 epimers, with the precise ratio being a critical determinant of its biological activity, particularly its antimicrobial efficacy [3].

Why Sourcing 'Manoyl Oxide' Without Epimeric Specification Compromises Experimental Reproducibility


General procurement of 'manoyl oxide' as an unspecified epimeric mixture introduces significant variability in biological assays. The compound naturally exists as C-13 epimers (manoyl oxide and 13-epi-manoyl oxide), and their ratio directly dictates functional outcomes, most notably in antibacterial and anti-inflammatory studies [1][2]. For example, the 13-epi epimer demonstrates superior activity against Gram-positive bacteria compared to its diastereomeric congener, meaning that undefined mixtures will produce non-reproducible, potency-skewed results [1]. Furthermore, in anti-inflammatory contexts, the specific derivative ent-13-epi-12α-acetoxy-manoyl oxide ('manoyl oxide F1') exhibits a distinct mechanism of action by inhibiting prostaglandin E2 generation without affecting phospholipase A2, a property not shared by structurally similar labdanes like labdane F2, underscoring that not all manoyl oxides or related diterpenes are functionally interchangeable [2].

Manoyl Oxide vs. Comparators: A Quantitative Evidence-Based Selection Guide


Cytotoxicity in Cancer Cell Lines: Manoyl Oxide vs. Sclareol

Manoyl oxide exhibits significantly lower inherent cytotoxicity compared to its parent diterpene, sclareol. This is a critical differentiator for applications where a non-toxic scaffold is required for further derivatization or as a control in mechanism-of-action studies [1].

Cytotoxicity Cancer Research Diterpene

Anti-inflammatory Mechanism: Manoyl Oxide F1 vs. Labdane F2

The specific manoyl oxide derivative ent-13-epi-12α-acetoxy-manoyl oxide ('manoyl oxide F1') exhibits a distinct and selective anti-inflammatory profile compared to the related labdane diterpene 'labdane F2' [1].

Inflammation Eicosanoid Biosynthesis Natural Products

Antibacterial Activity: 13-Epi-Manoyl Oxide vs. Manoyl Oxide

The epimeric configuration at C-13 is a critical determinant of antibacterial activity. A direct evaluation of mixtures with known epimeric composition revealed that the 13-epi epimer is the more active component against Gram-positive bacteria [1].

Antimicrobial Antibacterial Epimer Activity

Semi-Synthetic Antimicrobial Derivatives: Manoyl Oxide vs. Forskolin

The manoyl oxide scaffold serves as a versatile starting material for generating novel antimicrobial agents. A series of ten labdane-type diterpenes derived from ent-3β-hydroxy-13-epi-manoyl oxide (ribenol) were synthesized and evaluated. The chloroethyl carbamidic ester (compound 9) and the glycoside (compound 11) demonstrated potent activity, whereas the parent compound is not known for such broad-spectrum, high potency [1].

Antimicrobial Semi-synthesis Diterpene Derivatives

Selective Cytotoxicity of 13-Epi Manoyl Oxide Against Cancer Cell Lines

In a study of Salvia macrosiphon constituents, 13-epi manoyl oxide (compound 1) demonstrated significant and selective cytotoxicity against multiple cancer cell lines, with a notable selectivity index compared to normal human dermal fibroblasts (HDF) [1].

Cytotoxicity Cancer Research Selectivity Index

Recommended Research Applications for Manoyl Oxide Based on Evidence-Backed Differentiation


1. Cancer Drug Discovery: Scaffold for Non-Cytotoxic Derivatization

Researchers engaged in semi-synthetic oncology programs should prioritize manoyl oxide over its parent compound, sclareol, as a starting material. The evidence demonstrates a 25-fold lower inherent cytotoxicity (IC50 of 50 µM vs. 2.0 µM against MCF-7 cells) [1]. This property makes manoyl oxide an ideal, low-background scaffold for creating novel cytotoxic agents via Heck coupling or other modifications, allowing the activity of the new chemical entity to be clearly attributed to the added functional groups rather than the core structure.

2. Anti-inflammatory Research: Targeted Eicosanoid Pathway Modulation

Investigators studying the arachidonic acid cascade should source and utilize the specific derivative ent-13-epi-12α-acetoxy-manoyl oxide ('manoyl oxide F1'). Direct comparative data shows that, unlike the related labdane F2, this compound inhibits prostaglandin E2 generation without affecting phospholipase A2 (PLA2) [2]. This unique selectivity makes it a valuable tool compound for dissecting pathways downstream of PLA2 and for developing anti-inflammatory agents that avoid the side effects associated with upstream phospholipase inhibition.

3. Antibacterial Research: Procurement of Epimerically Characterized Material

For reproducible antibacterial studies, it is essential to procure manoyl oxide that has been analytically characterized for its epimeric composition at C-13. The evidence shows that 13-epi-manoyl oxide is more potent against Gram-positive bacteria than its diastereomeric congener [3]. Therefore, research groups must specify and verify the epimeric ratio (e.g., via GC-MS) of any manoyl oxide lot to ensure consistent and interpretable results, avoiding the experimental variability introduced by undefined mixtures.

4. Synthetic Chemistry: A Platform for Broad-Spectrum Antimicrobial Agents

Medicinal chemistry and natural product synthesis groups should utilize manoyl oxide derivatives like ent-3β-hydroxy-13-epi-manoyl oxide (ribenol) as a privileged scaffold. Research confirms that simple modifications, such as the creation of chloroethyl carbamidic esters or glycosides, can transform this scaffold into potent, broad-spectrum antimicrobial agents active against Gram-positive, Gram-negative, and fungal pathogens [4]. This established synthetic tractability offers a direct path to generating novel antimicrobial leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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